molecular formula C8H4ClF3O B2783241 (2,4,5-Trifluorophenyl)acetyl chloride CAS No. 1176895-65-0

(2,4,5-Trifluorophenyl)acetyl chloride

Cat. No.: B2783241
CAS No.: 1176895-65-0
M. Wt: 208.56
InChI Key: HHZJMWSJJGYJHN-UHFFFAOYSA-N
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Description

(2,4,5-Trifluorophenyl)acetyl chloride is an organic compound with the molecular formula C8H4ClF3O. It is a derivative of phenylacetyl chloride, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trifluorophenyl)acetyl chloride typically involves the chlorination of 2,4,5-trifluorophenylacetic acid. One common method includes reacting 2,4,5-trifluorophenylacetic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C8H5F3O2+SOCl2C8H4ClF3O+SO2+HClC8H5F3O2 + SOCl2 → C8H4ClF3O + SO2 + HCl C8H5F3O2+SOCl2→C8H4ClF3O+SO2+HCl

This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2,4,5-Trifluorophenyl)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: Reacts with water to form 2,4,5-trifluorophenylacetic acid and hydrochloric acid.

    Reduction: Can be reduced to 2,4,5-trifluorophenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at low temperatures.

    Hydrolysis: Performed in aqueous conditions, often at room temperature.

    Reduction: Conducted under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    2,4,5-Trifluorophenylacetic Acid: Resulting from hydrolysis.

    2,4,5-Trifluorophenylethanol: Produced through reduction.

Scientific Research Applications

(2,4,5-Trifluorophenyl)acetyl chloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of fluorinated analogs of bioactive compounds.

    Industry: Applied in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of (2,4,5-Trifluorophenyl)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. The presence of fluorine atoms enhances its electrophilicity, making it a potent reagent in acylation reactions.

Comparison with Similar Compounds

    Phenylacetyl Chloride: Lacks fluorine atoms, making it less reactive compared to (2,4,5-Trifluorophenyl)acetyl chloride.

  • **2,4-Difluorophenylacetyl Chlor

Properties

IUPAC Name

2-(2,4,5-trifluorophenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-8(13)2-4-1-6(11)7(12)3-5(4)10/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZJMWSJJGYJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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